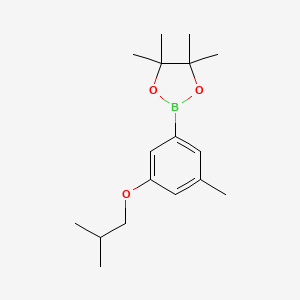

2-(3-Isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as 3-Isobutoxy-5-methylphenylboronic acid, pinacol ester, has the CAS Number: 1218789-78-6 . It has a molecular weight of 290.21 and its IUPAC name is 2-(3-isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular formula of this compound is C17H27BO3 . The InChI code is 1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.21 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound is utilized as a substrate in Suzuki–Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. It’s particularly useful for coupling with various aryl iodides over palladium catalysts .

Synthesis of Sulfinamide Derivatives

It serves as a reactant to prepare sulfinamide derivatives when reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, which are valuable in medicinal chemistry .

Drug Delivery Systems

The compound has been used to modify hyaluronic acid structurally, creating a reactive oxygen species (ROS)-responsive drug delivery system . This system can encapsulate drugs like curcumin to form nanoparticles for targeted therapy .

Purification Techniques

In analytical chemistry, pinacol boronic esters are purified using chromatographic methods, where impregnation of silica gel with boric acid proves effective for both thin layer chromatography (TLC) and flash column chromatography .

Photodynamic Therapy (PDT)

Researchers have developed nanophotosensitizers composed of phenyl boronic acid pinacol ester for ROS-sensitive photodynamic therapy (PDT) of cancer cells, showcasing its potential in oncology treatments .

Analysis in Organic Synthesis

Accurate analysis of boronic pinacol esters is crucial in organic synthesis for Suzuki-Miyaura chemistry , where they are widely used as starting materials. The analysis is complicated by hydrolysis under typical RP-HPLC testing conditions .

Mechanism of Action

In the Suzuki-Miyaura coupling, the boronic acid or ester acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation . The resulting organopalladium species then undergoes reductive elimination to form the new carbon-carbon bond .

The environment in which these reactions take place can greatly influence their efficiency and selectivity. Factors such as temperature, solvent, and the presence of other functional groups can all play a role .

properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-12(2)11-19-15-9-13(3)8-14(10-15)18-20-16(4,5)17(6,7)21-18/h8-10,12H,11H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSMETWQXRTDFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675288 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218789-78-6 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(2-methylpropoxy)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)